

# (R)-Asundexian: A Comprehensive Technical Guide on its Chemical Structure and Synthesis

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## Compound of Interest

Compound Name: (R)-Asundexian

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## Introduction

**(R)-Asundexian**, also known as BAY 2433334, is an orally bioavailable, potent, and reversible inhibitor of Factor XIa (FXIa), a key serine protease in the intrinsic pathway of the coagulation cascade.[1][2] Developed by Bayer, it is under investigation as a novel antithrombotic agent for the prevention and treatment of thromboembolic disorders.[1][3] The therapeutic hypothesis is that inhibiting FXIa can reduce the risk of thrombosis with a lower propensity for bleeding compared to conventional anticoagulants that target downstream factors like Factor Xa or thrombin.[4] This technical guide provides a detailed overview of the chemical structure and synthesis of **(R)-Asundexian**.

## Chemical Structure of (R)-Asundexian

**(R)-Asundexian** is a complex small molecule featuring a central pyridinone core with multiple substituted aromatic rings. The absolute stereochemistry at the chiral center is (R).

Identifier	Value
IUPAC Name	4-[[[(2S)-2-[4-[5-Chloro-2-[4-(trifluoromethyl)triazol-1-yl]phenyl]-5-methoxy-2-oxopyridin-1-yl]butanoyl]amino]-2-fluorobenzamide
Chemical Formula	C <sub>26</sub> H <sub>21</sub> ClF <sub>4</sub> N <sub>6</sub> O <sub>4</sub>
Molar Mass	592.94 g/mol
CAS Number	2064121-65-7
SMILES	<chem>CC--INVALID-LINK--N2C=C(C(=CC2=O)C3=C(C=CC(=C3)Cl)N4C=C(N=N4)C(F)(F)F)OC</chem>
InChI	InChI=1S/C26H21ClF4N6O4/c1-3-19(25(40)33-14-5-6-15(24(32)39)18(28)9-14)36-11-21(41-2)17(10-23(36)38)16-8-13(27)4-7-20(16)37-12-22(34-35-37)26(29,30)31/h4-12,19H,3H2,1-2H3,(H2,32,39)(H,33,40)/t19-/m0/s1

## Synthesis of (R)-Asundexian

Two main synthetic routes for Asundexian have been described: a linear synthesis approach developed during the research phase and a more recent convergent synthesis strategy.

### Linear Synthesis Pathway

A multi-step linear synthesis was developed by Bayer for the initial discovery and characterization of Asundexian. The synthesis commences with commercially available 2,5-dimethoxypyridine and involves eight linear steps followed by a final chiral separation to isolate the desired (R)-enantiomer.

#### Quantitative Data for Linear Synthesis

Step	Product	Reagents and Conditions	Yield (%)
1	(2,5-Dimethoxypyridin-4-yl)boronic acid	i) LDA, THF; ii) B(Oi-Pr) <sub>3</sub> , -78 °C to RT; iii) aq. HCl	72
2	4-Bromo-2,5-dimethoxypyridine	CuBr <sub>2</sub> , MeOH/H <sub>2</sub> O, 100 °C (microwave)	65

Further quantitative data for the subsequent steps of the linear synthesis are detailed in the supporting information of the primary research publication.

#### Experimental Protocols for Key Steps (Linear Synthesis)

The following protocols are based on the procedures described in the literature.

**Step 1: (2,5-Dimethoxypyridin-4-yl)boronic acid** To a solution of diisopropylamine in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere, n-butyllithium is added dropwise. The mixture is stirred for 30 minutes, after which a solution of 2,5-dimethoxypyridine in anhydrous THF is added slowly. The resulting solution is stirred for 2 hours at -78 °C. Triisopropyl borate is then added, and the reaction mixture is allowed to warm to room temperature and stirred overnight. The reaction is quenched by the addition of aqueous hydrochloric acid, and the product is extracted with an organic solvent. The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford (2,5-dimethoxypyridin-4-yl)boronic acid.

**Step 2: 4-Bromo-2,5-dimethoxypyridine** A mixture of (2,5-dimethoxypyridin-4-yl)boronic acid and copper(II) bromide in a mixture of methanol and water is subjected to microwave irradiation at 100 °C. Upon completion of the reaction, the mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is then purified by column chromatography to yield 4-bromo-2,5-dimethoxypyridine.

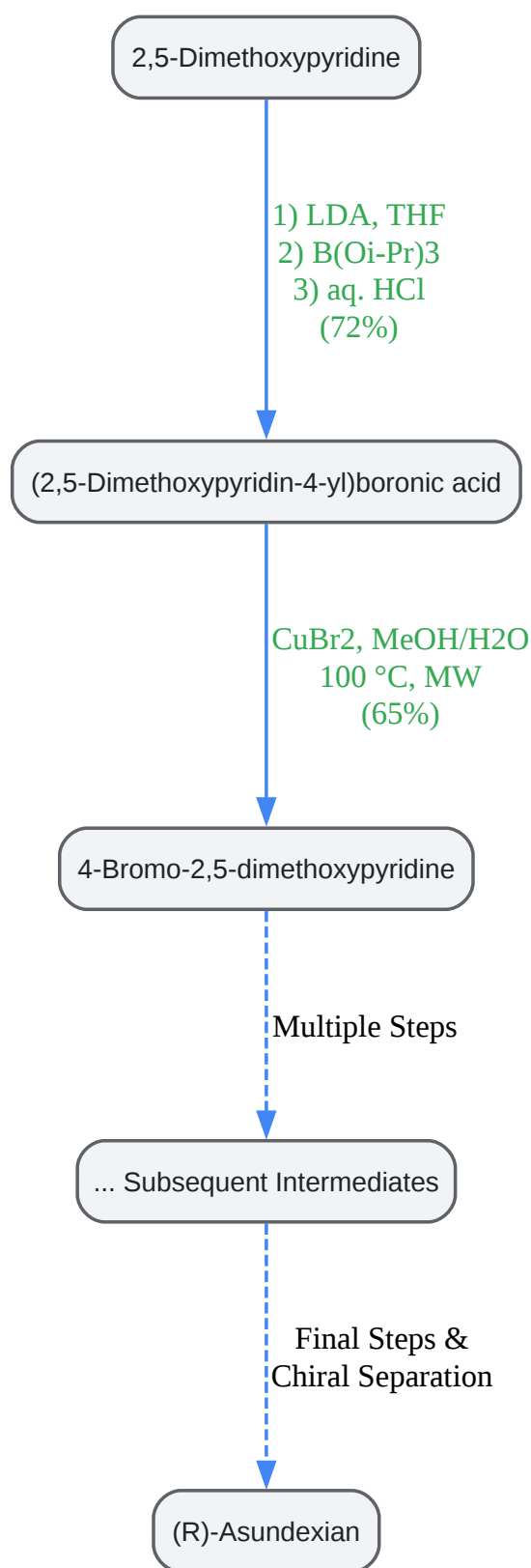
## Convergent Synthesis Pathway

A more efficient convergent synthesis strategy has also been reported, which involves the preparation of two key intermediates that are then coupled in a condensation reaction to form the Asundexian backbone. This approach is more suitable for large-scale production.

According to a published analysis of a relevant patent, the final condensation step in this convergent route has been reported with yields of 70-75%, and the total yield over the six steps of this pathway is approximately 20-25%.

## Synthesis Pathway Diagram

The following diagram illustrates the initial steps of the linear synthesis of **(R)-Asundexian**.



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Caption: Linear synthesis pathway of **(R)-Asundexian**, starting from 2,5-dimethoxypyridine.

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